7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-sulfonamide
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Overview
Description
7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-sulfonamide is a chemical compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a methoxy group at the 7th position and a sulfonamide group at the 1st position of the tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-sulfonamide typically involves the following steps:
Starting Material: The synthesis begins with 7-methoxy-1,2,3,4-tetrahydronaphthalene.
Sulfonation: The introduction of the sulfonamide group is achieved through a sulfonation reaction. This involves reacting the starting material with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane.
Amidation: The sulfonated intermediate is then subjected to amidation using an amine, such as ammonia or an alkylamine, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 7-hydroxy-1,2,3,4-tetrahydronaphthalene-1-sulfonamide.
Reduction: The sulfonamide group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-sulfonamide.
Reduction: 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the sulfonamide group.
7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid: Contains a carboxylic acid group instead of a sulfonamide group.
2-Methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl) phenol: A synthetic alkaloid with a different core structure.
Uniqueness
7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-sulfonamide is unique due to the presence of both methoxy and sulfonamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H15NO3S |
---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydronaphthalene-1-sulfonamide |
InChI |
InChI=1S/C11H15NO3S/c1-15-9-6-5-8-3-2-4-11(10(8)7-9)16(12,13)14/h5-7,11H,2-4H2,1H3,(H2,12,13,14) |
InChI Key |
QZZMXFJXLXXANO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCCC2S(=O)(=O)N)C=C1 |
Origin of Product |
United States |
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